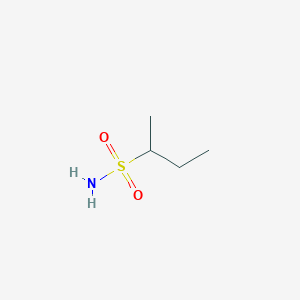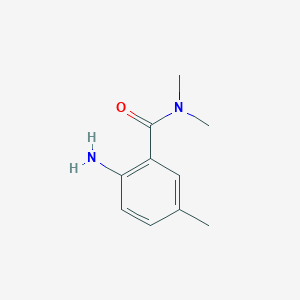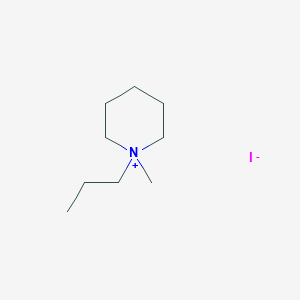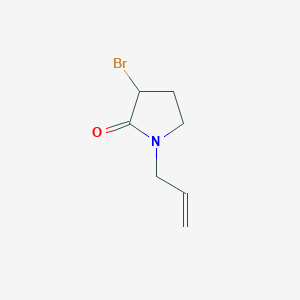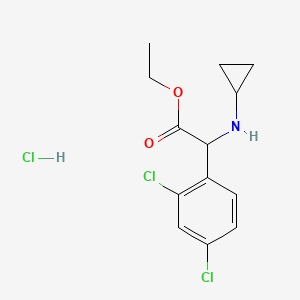
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride
Übersicht
Beschreibung
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride, also known as CPP-115, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a critical role in the regulation of neuronal excitability and is involved in a wide range of physiological and pathological processes. In
Wissenschaftliche Forschungsanwendungen
Organic Intermediates in Wastewater Treatment : Research on the degradation of 2,4-dichlorophenoxyacetic acid using advanced oxidation processes for wastewater treatment identified transient products, including 2,4-dichlorophenol and related compounds. This study contributes to the understanding of chemical reactions involved in wastewater treatment processes (Yunfu. Sun & J. Pignatello, 1993).
Regioselective Synthesis in Organic Chemistry : The cyclization of certain ketone oximes has been shown to yield regioselectively synthesized quinolin-8-ols and tetrahydroquinolin-8-ols. These reactions are facilitated by the structural properties of the starting compounds, which include 2,4-dichlorophenyl-related moieties (Katsuya Uchiyama et al., 1998).
Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates : This research demonstrates the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing the potential for creating diverse chemical compounds using ultrasound irradiation. This method significantly reduces reaction times and enhances regioselectivity (P. Machado et al., 2011).
Triphenylphosphine-Catalyzed Synthesis : The research shows that ethyl 2-arylamino-2-oxo-acetates can react to form certain pyrrole dicarboxylates, which are important in the field of organic synthesis. Such reactions can lead to compounds with observable atropisomerism, a property relevant in stereochemistry and drug design (I. Yavari et al., 2005).
Learning and Memory Facilitation : A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice suggests its potential in neuropharmacology. This compound, structurally related to the chemical , was found to have cognitive enhancement properties (Jiang Jing-ai, 2006).
Degradation Studies of Ovalbumin Glycopeptide : In a study focusing on the degradation of the ovalbumin glycopeptide, ethyl 2-amino-3,3-diethoxypropionate and related compounds were identified. These insights are relevant to the understanding of protein and polysaccharide degradation in biochemistry (S. David & A. Veyrières, 1969).
Synthesis and Biological Evaluation of Bromophenol Derivatives : This research indicates the synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety. Such studies are crucial in drug discovery and development, particularly in the search for new therapeutic agents (M. Boztaş et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c1-2-18-13(17)12(16-9-4-5-9)10-6-3-8(14)7-11(10)15;/h3,6-7,9,12,16H,2,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOTMLSZDVCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3246490.png)
![3-[Methyl(phenyl)amino]propanoic acid hydrochloride](/img/structure/B3246499.png)
![(2-Azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B3246502.png)

